molecular formula C6H11BrClN3 B2914649 (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride CAS No. 1431963-64-2

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride

Cat. No.: B2914649
CAS No.: 1431963-64-2
M. Wt: 240.53
InChI Key: WOGCGJKVAOHUMI-UHFFFAOYSA-N
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Description

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H11BrClN3 and a molecular weight of 240.53 g/mol . It is a heterocyclic compound containing a pyrazole ring substituted with a bromine atom, an ethyl group, and a methanamine group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride typically involves the reaction of 4-bromo-1-ethylpyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired methanamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce imines or amines, respectively.

Scientific Research Applications

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine
  • (4-Bromo-1-ethyl-1H-pyrazol-3-yl)-piperazin-1-yl-methanone hydrochloride

Uniqueness

Compared to similar compounds, (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and synthetic purposes .

Properties

IUPAC Name

(4-bromo-1-ethylpyrazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3.ClH/c1-2-10-4-5(7)6(3-8)9-10;/h4H,2-3,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGCGJKVAOHUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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